ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl (1S,5S,6R)-2-oxabicyclo[310]hexane-6-carboxylate is a bicyclic ester compound with the molecular formula C9H12O3 This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with a suitable olefin in the presence of a rhodium catalyst. The reaction conditions often include low catalyst loadings and specific temperature controls to ensure high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for industrial applications, and advancements in catalytic systems have made it possible to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
- rac-Ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
- 3-Azabicyclo[3.1.0]hexane-6-carboxylates
Uniqueness
Ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific stereochemistry and the presence of an oxirane ring fused to a cyclopropane ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)6-5-3-4-11-7(5)6/h5-7H,2-4H2,1H3/t5-,6+,7-/m0/s1 |
InChI Key |
WPWZXGZTADPNQW-XVMARJQXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2[C@@H]1OCC2 |
Canonical SMILES |
CCOC(=O)C1C2C1OCC2 |
Origin of Product |
United States |
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